A Technical Guide to the Molecular Structure of Fmoc-Trp(Boc)-Opfp
A Technical Guide to the Molecular Structure of Fmoc-Trp(Boc)-Opfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of N-α-(9-fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for complex peptides where side-chain protection of tryptophan is essential.
Core Structural Components
Fmoc-Trp(Boc)-Opfp is a derivative of the amino acid L-tryptophan, modified with three key functional groups that facilitate its use in peptide synthesis. Its IUPAC name is tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate.[1] The structure is comprised of four primary moieties:
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L-Tryptophan (Trp): The central amino acid scaffold, featuring a chiral α-carbon, an α-amino group, a carboxyl group, and its characteristic indole side chain.
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Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the α-amino group (-NH2) of the tryptophan backbone. This bulky, base-labile protecting group prevents the amine from forming unwanted peptide bonds during the coupling process. It is typically removed using a piperidine solution.[2]
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Boc Group (tert-butoxycarbonyl): Attached to the nitrogen atom of the indole ring in the tryptophan side chain. This acid-labile protecting group minimizes potential side reactions involving the indole nitrogen during peptide assembly.[2]
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Opfp Group (Pentafluorophenyl Ester): Formed by the esterification of the tryptophan's carboxyl group (-COOH) with pentafluorophenol. This group serves as an excellent leaving group, activating the carboxyl terminus for efficient amide bond formation with the free amine of the growing peptide chain.[3]
The strategic combination of these orthogonal protecting (Fmoc, Boc) and activating (Opfp) groups allows for precise and controlled incorporation of tryptophan into a peptide sequence.
Molecular Properties
The key quantitative data for Fmoc-Trp(Boc)-Opfp are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [1][3] |
| Molecular Weight | 692.63 g/mol | [1][3] |
| CAS Number | 181311-44-4 | [1][3] |
| Appearance | White to faint beige powder | [3] |
| Purity (HPLC) | ≥95.0% | [3] |
Structural Visualization
The logical arrangement and covalent bonding of the four primary moieties are illustrated in the diagram below. The tryptophan acts as the central linker, with the Fmoc and Opfp groups at the N-terminus and C-terminus, respectively, and the Boc group protecting the side chain.
Experimental Protocols: Confirmation of Structure
While this guide does not cite a specific experimental study, the confirmation of the structure of Fmoc-Trp(Boc)-Opfp would be routinely achieved through a combination of standard analytical techniques. A generalized protocol for such a characterization is outlined below.
Objective: To verify the chemical identity, structure, and purity of synthesized Fmoc-Trp(Boc)-Opfp.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the Fmoc and indole rings, the α-proton of tryptophan, and aliphatic protons from the Boc group. The chemical shifts and coupling patterns would be used to confirm the covalent structure.
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¹³C NMR: To identify all unique carbon atoms in the molecule, confirming the presence of carbonyls (ester, amide, carbamate), aromatic rings, and aliphatic carbons.
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¹⁹F NMR: To specifically confirm the five fluorine atoms of the pentafluorophenyl group, typically showing characteristic signals in the fluorine spectrum.
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Mass Spectrometry (MS):
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Protocol: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecule.
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Expected Outcome: The measured monoisotopic mass should match the calculated value for the molecular formula C₃₇H₂₉F₅N₂O₆ (692.1946 Da).[1] This confirms the elemental composition. Fragmentation patterns could further verify the connectivity of the main groups.
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Infrared (IR) Spectroscopy:
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Protocol: A sample would be analyzed using Fourier-transform infrared (FTIR) spectroscopy.
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Expected Outcome: The spectrum would show characteristic absorption bands confirming key functional groups: C=O stretching for the ester, amide, and carbamate groups; N-H stretching for the amide; and C-F stretching for the Opfp ring.
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High-Performance Liquid Chromatography (HPLC):
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Protocol: Reversed-phase HPLC (RP-HPLC) with a UV detector would be used to assess the purity of the compound. A gradient of organic solvent (e.g., acetonitrile) in water would be employed.
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Expected Outcome: A single major peak in the chromatogram would indicate a high degree of purity (typically >95%).[3]
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